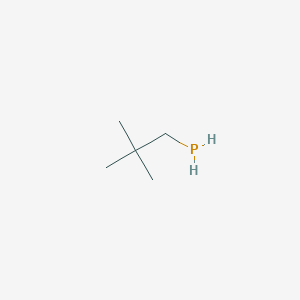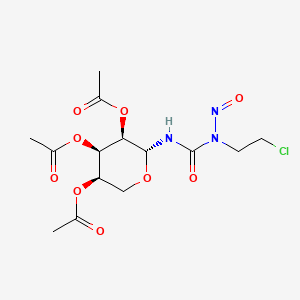
Urea, N-(2-chloroethyl)-N-nitroso-N'-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)- is a complex organic compound that features a urea backbone with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)- typically involves multiple steps:
Formation of the Urea Backbone: The initial step involves the formation of the urea backbone through the reaction of an amine with an isocyanate.
Introduction of the 2-Chloroethyl Group: This step involves the alkylation of the urea with 2-chloroethylamine under basic conditions.
Nitrosation: The nitroso group is introduced by treating the intermediate with a nitrosating agent such as sodium nitrite in an acidic medium.
Glycosylation: The final step involves the attachment of the 2,3,4-tri-O-acetyl-beta-D-ribopyranosyl group through a glycosylation reaction using a suitable glycosyl donor and catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group.
Reduction: Reduction reactions may target the nitroso group, converting it to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives.
Reduction: Amine derivatives are common products.
Substitution: Substituted urea derivatives with various functional groups.
科学的研究の応用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules.
Biology
It may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Medicine
Industry
The compound can be used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-beta-D-ribopyranosyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The nitroso group may participate in redox reactions, while the chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA.
類似化合物との比較
Similar Compounds
Urea, N-(2-chloroethyl)-N-nitroso-N’-(beta-D-ribopyranosyl)-: Lacks the acetyl groups.
Urea, N-(2-chloroethyl)-N-nitroso-N’-(2,3,4-tri-O-acetyl-alpha-D-ribopyranosyl)-: Differs in the stereochemistry of the ribopyranosyl group.
Uniqueness
The presence of the 2,3,4-tri-O-acetyl-beta-D-ribopyranosyl group may confer unique properties such as increased stability or specific biological activity compared to similar compounds.
特性
CAS番号 |
54138-85-1 |
|---|---|
分子式 |
C14H20ClN3O9 |
分子量 |
409.77 g/mol |
IUPAC名 |
[(3R,4R,5R,6R)-4,5-diacetyloxy-6-[[2-chloroethyl(nitroso)carbamoyl]amino]oxan-3-yl] acetate |
InChI |
InChI=1S/C14H20ClN3O9/c1-7(19)25-10-6-24-13(16-14(22)18(17-23)5-4-15)12(27-9(3)21)11(10)26-8(2)20/h10-13H,4-6H2,1-3H3,(H,16,22)/t10-,11-,12-,13-/m1/s1 |
InChIキー |
QMJJEUBKQJZIGH-FDYHWXHSSA-N |
異性体SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@@H]1OC(=O)C)OC(=O)C)NC(=O)N(CCCl)N=O |
正規SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)NC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)

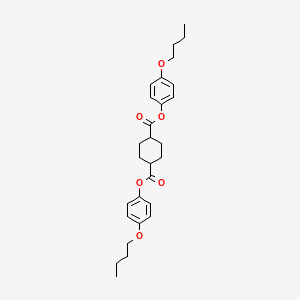

![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
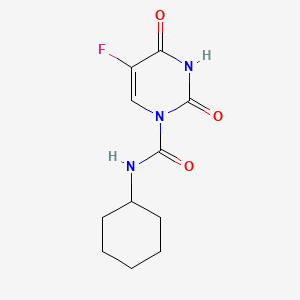


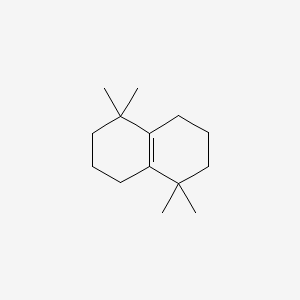
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
